molecular formula C11H21NO3 B2439527 tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1894637-31-0

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2439527
CAS No.: 1894637-31-0
M. Wt: 215.293
InChI Key: QPFBIIJUYIPUBY-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxyl group on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate” are currently unknown

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and cellular conditions. Understanding these influences can provide valuable insights into the compound’s behavior under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

4-hydroxy-2,2-dimethylpyrrolidine+tert-butyl chloroformatetert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate\text{4-hydroxy-2,2-dimethylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-hydroxy-2,2-dimethylpyrrolidine+tert-butyl chloroformate→tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
  • tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxamide
  • This compound

Comparison: this compound is unique due to the presence of both a hydroxyl group and a tert-butyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the tert-butyl ester group also enhances the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFBIIJUYIPUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894637-31-0
Record name tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
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